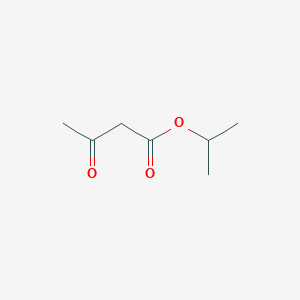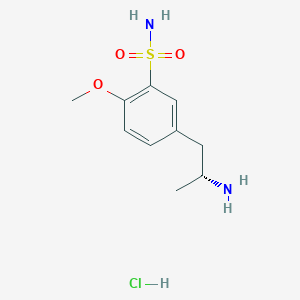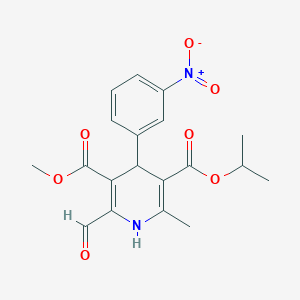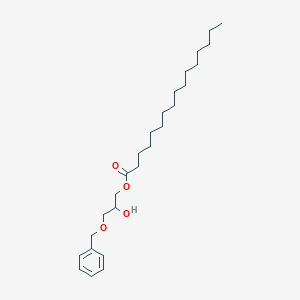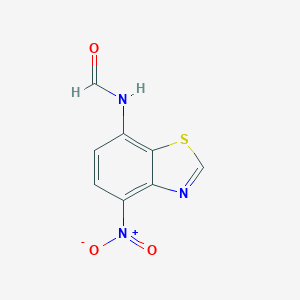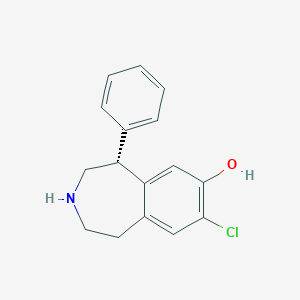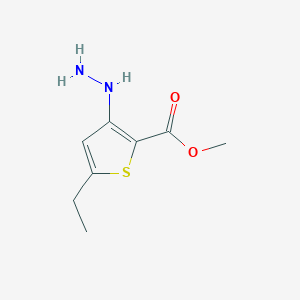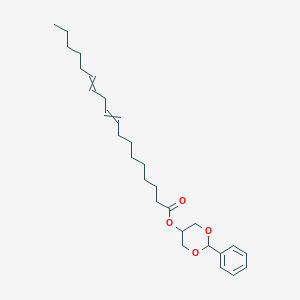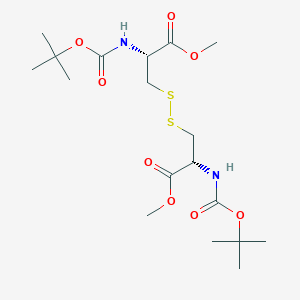![molecular formula C10H8O4 B017691 (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one CAS No. 105399-03-9](/img/structure/B17691.png)
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one, also known as furan-2,5-dicarbaldehyde, is a heterocyclic organic compound that contains a furan ring and a carbonyl group. It is a versatile molecule that has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and iron, which can catalyze various chemical reactions. It has been shown to react with cysteine residues in proteins, which may have implications for its biological activity.
Biochemical and Physiological Effects
Furan-2,5-dicarbaldehyde has been shown to exhibit various biochemical and physiological effects, such as antioxidant activity, antimicrobial activity, and cytotoxicity against cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which may have potential applications in the treatment of neurological and dermatological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of its use in lab experiments is its potential toxicity, which may require special handling precautions.
Direcciones Futuras
There are many potential future directions for research involving (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde. Some possible areas of focus include:
1. Developing new synthetic methods for (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde and its derivatives
2. Investigating the biological activity and mechanism of action of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in more detail
3. Exploring the potential applications of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in materials science, such as in the synthesis of new polymers and nanomaterials
4. Developing new analytical methods for the detection and quantification of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in biological and environmental samples
5. Investigating the potential use of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde and its derivatives in the treatment of various diseases, such as cancer and neurodegenerative disorders.
In conclusion, (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is a versatile and unique molecule that has been widely used in scientific research. Its potential applications in various fields, such as biochemistry, materials science, and medicine, make it an exciting area of study for future research.
Métodos De Síntesis
Furan-2,5-dicarbaldehyde can be synthesized by several methods, including the reaction of furfural with nitric acid, the oxidation of furfural with potassium permanganate, and the reaction of furfural with sodium bisulfite. Among these methods, the reaction of furfural with nitric acid is the most commonly used one, which involves the nitration of furfural followed by the oxidation of the resulting nitrofuran with potassium permanganate.
Aplicaciones Científicas De Investigación
Furan-2,5-dicarbaldehyde has been widely used in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions, its fluorescence properties, and its potential as a precursor for the synthesis of other organic compounds. It has been used in various fields, including analytical chemistry, biochemistry, and materials science.
Propiedades
Número CAS |
105399-03-9 |
|---|---|
Nombre del producto |
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one |
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one |
InChI |
InChI=1S/C10H8O4/c1-6(9-7(11)2-4-13-9)10-8(12)3-5-14-10/h2-5,11H,1H3/b10-6+ |
Clave InChI |
FTNOUPYETMHASW-UXBLZVDNSA-N |
SMILES isomérico |
C/C(=C\1/C(=O)C=CO1)/C2=C(C=CO2)O |
SMILES |
CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |
SMILES canónico |
CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |
Sinónimos |
2-(1-(3-hydroxy-2-furanyl)ethylidene)-(2H)-furan-3-one HFEFO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




